molecular formula C9H16ClNO4 B2926554 methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 2344679-58-7

methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2926554
CAS No.: 2344679-58-7
M. Wt: 237.68
InChI Key: ZLDVRAUNWZURPS-UHFFFAOYSA-N
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Description

Methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based small molecule featuring a methyl ester group at position 1, an amino-substituted oxoethyl moiety at position 3, and a hydrochloride counterion. This compound is structurally distinct due to its cyclobutane ring, which introduces ring strain and influences conformational flexibility compared to larger cyclic systems. The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-3-5(4-6)7(10)9(12)14-2;/h5-7H,3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDVRAUNWZURPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the cyclobutane ring, which is functionalized to introduce the carboxylate ester group. The amino group is then introduced through a nucleophilic substitution reaction, followed by the addition of the methoxy group via a methylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride and related cyclobutane/cyclopentane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Analytical Data
This compound C₁₀H₁₆ClNO₅ 265.7 (calc.) Cyclobutane, methyl ester, amino-oxoethyl, hydrochloride No direct LCMS/HPLC data available; inferred from analogs (e.g., m/z ~265–300)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 85) C₇H₁₂ClNO₂ 177.6 Cyclobutane, methyl ester, methylamino, hydrochloride LCMS: m/z 158 [M+H]+; HPLC: 1.18 min (SMD-TFA05)
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87) C₈H₁₄ClNO₂ 191.6 Cyclopentane, methyl ester, methylamino, hydrochloride LCMS: m/z 172 [M+H]+; longer retention time vs. cyclobutane analogs
Methyl 1-[(2-hydroxyethyl)amino]cyclobutane-1-carboxylate hydrochloride C₉H₁₆ClNO₃ 221.7 Cyclobutane, methyl ester, hydroxyethylamino, hydrochloride Purity: 95%; CAS: EN300-1696008 (no LCMS data provided)
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate (CAS: 2361635-60-9) C₁₃H₂₂NO₅ 357.3 Cyclobutane, tert-butyl ester, amino-oxoethyl (non-salt form) Purity: ≥95%; molecular weight aligns with tert-butyl protection

Structural and Functional Insights

The cyclobutane ring in the target compound may enhance rigidity compared to larger rings .

Substituent Effects: The amino-oxoethyl group at position 3 distinguishes the target compound from analogs with simpler methylamino or hydroxyethylamino substituents (e.g., Reference Example 85 and EN300-1696008). This moiety may increase hydrogen-bonding capacity, affecting solubility and target interaction . The hydrochloride salt improves crystallinity and stability compared to non-salt forms like CAS: 2361635-60-9, which retains a tert-butyl protecting group .

Synthetic Complexity: The target compound likely requires multi-step synthesis involving selective protection/deprotection of the amino and ester groups. For example, tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate (CAS: 2361635-60-9) is synthesized using trifluoroacetic acid (TFA) for deprotection, a strategy that may extend to the hydrochloride salt .

Analytical Performance :

  • Cyclobutane derivatives generally exhibit shorter HPLC retention times (e.g., 1.18 minutes for Reference Example 85) than bulkier analogs due to reduced hydrophobicity . The target compound’s retention time would likely fall within this range.

Biological Activity

Methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride, with the CAS number 2344679-58-7, is a compound that has garnered interest in various biological studies. Its unique structure, characterized by a cyclobutane ring and an amino acid derivative, suggests potential applications in medicinal chemistry and pharmaceuticals.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₅ClN₁O₄
  • Molecular Weight : 237.68 g/mol
  • Purity : ≥ 95%
  • Physical Form : Powder

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its interaction with cellular systems and potential therapeutic applications.

Research indicates that compounds similar to methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate exhibit significant cellular uptake via L-type amino acid transporters. This mechanism has been observed in gliosarcoma cell lines, suggesting potential for targeted delivery in cancer therapy .

Case Studies and Research Findings

  • Cellular Uptake Studies :
    • In vitro studies demonstrated that related cyclobutane derivatives entered 9L gliosarcoma cells with an uptake rate of approximately 8-10% of injected dose per million cells. This high uptake rate indicates the potential for these compounds as radiotracers in imaging studies .
  • Biodistribution Studies :
    • Biodistribution assessments in rat models with gliosarcoma tumors showed promising tumor-to-brain ratios (4.7 to 7.3) for radioiodinated derivatives of cyclobutane compounds, suggesting effective targeting of tumor tissues .
  • Therapeutic Potential :
    • The structural features of this compound may confer properties beneficial for drug design, particularly in the development of novel anticancer agents or diagnostic tools due to its ability to cross blood-brain barriers effectively.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cellular UptakeHigh uptake in gliosarcoma cells (8-10% ID/1x10^6 cells)
Tumor ImagingHigh tumor-to-brain ratios (4.7 to 7.3) in biodistribution studies
Potential ApplicationsTargeted delivery systems for cancer therapy

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